molecular formula C24H24N2O6S B13421017 Benzhydryl 7-Amino-7-methoxycephalosporanate

Benzhydryl 7-Amino-7-methoxycephalosporanate

Cat. No.: B13421017
M. Wt: 468.5 g/mol
InChI Key: OSUKJTKNGIXQLU-RPWUZVMVSA-N
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Description

Benzhydryl 7-Amino-7-methoxycephalosporanate is a synthetic compound belonging to the cephalosporin class of antibiotics. Cephalosporins are β-lactam antibiotics similar to penicillins but with a broader spectrum of activity against Gram-positive and Gram-negative bacteria . This compound is particularly noted for its structural modifications, which enhance its antibacterial properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzhydryl 7-Amino-7-methoxycephalosporanate involves a multi-step process starting from 7-aminocephalosporanic acid (7-ACA)One efficient method involves the use of MeOLi/t-BuOCl in THF for the selective introduction of the 7-methoxy group . The overall yield of this synthesis is approximately 49% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of safer and more readily available reagents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 7-Amino-7-methoxycephalosporanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Benzhydryl 7-Amino-7-methoxycephalosporanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzhydryl 7-Amino-7-methoxycephalosporanate involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl 7-Amino-7-methoxycephalosporanate is unique due to its benzhydryl and 7-methoxy modifications, which enhance its stability and antibacterial activity compared to other cephalosporins. These structural features make it particularly effective against resistant Gram-negative bacteria .

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

benzhydryl (6R,7S)-3-(acetyloxymethyl)-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C24H24N2O6S/c1-15(27)31-13-18-14-33-23-24(25,30-2)22(29)26(23)19(18)21(28)32-20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,20,23H,13-14,25H2,1-2H3/t23-,24+/m1/s1

InChI Key

OSUKJTKNGIXQLU-RPWUZVMVSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(N)OC)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)(N)OC)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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